molecular formula C16H17NO B3207774 Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone CAS No. 104876-69-9

Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone

Cat. No.: B3207774
CAS No.: 104876-69-9
M. Wt: 239.31 g/mol
InChI Key: RPJADBLYJPCVHE-UHFFFAOYSA-N
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Description

Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone is a methanone derivative featuring a conjugated cycloheptatriene ring system linked to a 4-(dimethylamino)phenyl group. The cycloheptatriene moiety introduces non-aromatic conjugation, which may confer unique photochemical and electronic properties.

Properties

IUPAC Name

cyclohepta-2,4,6-trien-1-yl-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-17(2)15-11-9-14(10-12-15)16(18)13-7-5-3-4-6-8-13/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJADBLYJPCVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2C=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone, a compound with the molecular formula C16H17NOC_{16}H_{17}NO, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cycloheptatriene core fused with a dimethylamino-substituted phenyl group. The structural characteristics contribute to its reactivity and interaction with biological targets. Its chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₆H₁₇NO
Molecular Weight253.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (octanol-water partition coefficient)Not specified

This compound exhibits various biological activities primarily through its interactions with cellular receptors and enzymes. Some notable mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with neuropsychiatric disorders.

Therapeutic Implications

Research indicates that this compound could be explored for therapeutic applications in several areas:

  • Neuropsychiatric Disorders : Given its interaction with CNS targets, it may serve as a candidate for treating conditions like depression or anxiety disorders.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, necessitating further investigation into its efficacy against various cancer cell lines.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells. The IC50 values were determined to be approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, the compound was administered to rodent models to evaluate its effects on anxiety-like behavior. Results demonstrated significant anxiolytic effects at doses of 5 mg/kg and 10 mg/kg compared to control groups. Behavioral assays indicated alterations in locomotor activity and increased time spent in open arms during elevated plus-maze tests.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Toxicological studies have indicated that at high doses (≥50 mg/kg), there may be adverse effects such as weight loss and organ toxicity. Long-term studies are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cycloheptatriene core with a ketone functional group and a dimethylamino-substituted phenyl moiety. Its chemical formula is C16H17NOC_{16}H_{17}NO, indicating the presence of 16 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural attributes contribute to its reactivity and utility in synthetic chemistry.

Organic Synthesis

Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone serves as a versatile intermediate in organic synthesis. Its unique diene character allows it to participate in various cycloaddition reactions, including Diels-Alder reactions. This property can be exploited to form complex cyclic structures that are valuable in drug development and materials science.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
Diels-Alder ReactionRoom TemperatureDihydro derivatives
Electrophilic AdditionLewis Acid CatalysisSubstituted phenolic compounds
Nucleophilic SubstitutionBasic ConditionsAmino derivatives

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its ability to modulate biological targets makes it a candidate for further investigation as a potential therapeutic agent.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Overview : A study evaluated the cytotoxicity of several derivatives against breast cancer cells.
  • Findings : Derivatives demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range.
  • : The results suggest that modifications to the dimethylamino group can enhance anticancer activity.

Material Science

In material science, this compound can be utilized in the development of organic electronic materials due to its conjugated structure. Its potential applications include:

  • Organic Photovoltaics : The compound's ability to absorb light and facilitate charge transfer makes it suitable for use in solar cell technologies.
  • Light Emitting Diodes (LEDs) : Its photoluminescent properties could be harnessed for developing efficient LEDs.

Table 2: Potential Applications in Material Science

ApplicationDescription
Organic PhotovoltaicsUtilization in solar energy conversion devices
Light Emitting DiodesApplication in display technologies
SensorsDevelopment of chemical sensors based on fluorescence

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient cycloheptatriene ring facilitates nucleophilic attacks at specific positions. Key observations include:

Reaction Type Conditions Products Mechanism
Hydride AdditionNaBH₄, EtOH, 0°CPartially reduced cycloheptene derivatives1,4-conjugate addition
Grignard Reagent AttackRMgX, THF, refluxAlkyl/aryl-substituted cycloheptatriene adductsElectrophilic aromatic substitution

The dimethylamino group enhances electron density at the para position of the phenyl ring, directing nucleophiles to the cycloheptatriene moiety .

Cycloaddition Reactions

The compound participates in [4+2] and [6+4] cycloadditions due to its conjugated triene system:

Diels-Alder Reaction

  • Dienophile : Maleic anhydride, tetracyanoethylene

  • Conditions : Thermal (80–120°C) or Lewis acid catalysis (AlCl₃)

  • Product : Bicyclic adducts with retained aromaticity in the cycloheptatriene ring .

Inverse-Electron-Demand [6+4] Cycloaddition

  • Partner : Electron-deficient dienophiles (e.g., nitroethylene)

  • Outcome : Formation of 11-membered macrocycles under photochemical conditions .

Oxidation

  • Oxidizing Agents : KMnO₄ (acidic), CrO₃

  • Products :

    • Cleavage of the cycloheptatriene ring to yield dicarboxylic acid derivatives.

    • Oxidation of the dimethylamino group to a nitroso intermediate (requires strong oxidizers like HNO₃) .

Reduction

  • Catalytic Hydrogenation (H₂, Pd/C):

    • Full saturation of the cycloheptatriene ring to cycloheptane.

    • Partial reduction retains one double bond, forming cycloheptene derivatives .

Photochemical Reactions

Photoexcitation induces electron transfer and radical pathways:

Process Conditions Outcome References
Photoinduced Electron TransferUV light (266–347 nm), sensitizers (TPP⁺)Generation of tropylium ions and radical intermediates
Norrish-Type CleavageUV-C irradiationFragmentation into aryl ketone and cycloheptadienyl radicals

The dimethylamino group acts as a photosensitizer, enhancing intersystem crossing efficiency .

Electrophilic Aromatic Substitution

The cycloheptatriene ring undergoes regioselective substitutions:

Reagent Position Product Notes
HNO₃/H₂SO₄C-3Nitro-substituted derivativeMeta-directing effect of carbonyl
Br₂ (FeBr₃)C-5Bromo-adductOrtho/para to electron-rich sites

Complexation with Transition Metals

The compound coordinates to metals via the carbonyl oxygen and π-system:

  • Metal Ions : Cu(II), Fe(III), V(V)

  • Ligand Behavior : Forms chelates with [VO]²⁺ and [VO₂]⁺ cores, confirmed by X-ray crystallography .

  • Applications : Potential catalysis in oxidation reactions .

Acid-Base Reactivity

  • Protonation : Occurs at the carbonyl oxygen in strong acids (H₂SO₄), forming a resonance-stabilized oxonium ion.

  • Deprotonation : The dimethylamino group is deprotonated by strong bases (e.g., LDA), generating a resonance-stabilized anion .

Key Mechanistic Insights

  • Conjugation Effects : The cyclohepta-2,4,6-trienone system exhibits non-benzenoid aromaticity, stabilizing intermediates through delocalized π-electrons .

  • Electronic Tuning : The dimethylamino group lowers the LUMO energy of the carbonyl, enhancing electrophilicity .

  • Steric Considerations : Substituents on the cycloheptatriene ring influence regioselectivity in cycloadditions .

Comparison with Similar Compounds

Methanone, (2-(dimethylamino)-1,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl)(4-hydroxyphenyl)- ()

Structural Differences :

  • The analog in replaces the cycloheptatriene with a nitrogen-rich heterocyclic system (imidazo-pyrido-indole). The 4-hydroxyphenyl group differs from the dimethylamino-substituted phenyl in the target compound. Key Implications:
  • Electronic Effects: The hydroxyl group is a weaker electron donor than dimethylamino, reducing electron density at the methanone carbonyl. This may lower electrophilicity compared to the target compound.
  • Biodegradation: No data are provided, but nitrogen-rich heterocycles often exhibit complex degradation pathways due to microbial enzyme interactions (e.g., reductase activity as in ) .

4,4'-Bis(dimethylamino)benzophenone ()

Structural Differences :

  • This compound features two 4-(dimethylamino)phenyl groups attached to a benzophenone core, contrasting with the target’s single substituent and cycloheptatriene. Key Implications:
  • Symmetry and Stability : The symmetrical structure may increase crystallinity and thermal stability. Industrial use () suggests robustness under standard conditions, whereas the cycloheptatriene in the target compound could introduce strain and reactivity .
  • Toxicity: Benzophenone derivatives vary in toxicity. The dimethylamino groups in both compounds could influence bioactivity, though the cycloheptatriene might introduce novel metabolic pathways.

Data Table: Comparative Analysis

Property Target Compound Heterocyclic Analog () 4,4'-Bis(dimethylamino)benzophenone ()
Core Structure Cycloheptatriene + methanone Imidazo-pyrido-indole + methanone Benzophenone
Substituent 4-(dimethylamino)phenyl 4-hydroxyphenyl Two 4-(dimethylamino)phenyl groups
Electron Effects Strong electron-donating (NMe₂) Moderate electron-donating (OH) Strong electron-donating (NMe₂)
Conjugation Non-aromatic conjugation Extended aromatic conjugation Aromatic conjugation
Likely UV-Vis λmax ~300–350 nm (estimated) ~350–400 nm (heterocycle-induced shift) ~280–320 nm (typical benzophenone)
Biodegradability Unclear; cycloheptatriene may hinder Possible via reductase enzymes (analogous to ) Likely persistent (industrial use)
Applications Potential photosensitizer Unreported; possible pharmaceutical interest Industrial processes

Research Findings and Implications

  • Photochemical Behavior: The target compound’s cycloheptatriene may enable unique photoreactivity, differing from benzophenone’s UV absorption or the heterocyclic analog’s extended conjugation.
  • Solubility and Reactivity: The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, acetone) compared to the hydroxylated analog.
  • Toxicity and Degradation: While triphenylmethane dyes with dimethylamino groups () are biodegradable, the cycloheptatriene’s strain might reduce enzymatic accessibility, leading to environmental persistence .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing the structure of Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone?

  • Methodology : Use a combination of single-crystal X-ray diffraction to resolve the crystal lattice and confirm bond lengths/angles , NMR spectroscopy (¹H and ¹³C) to verify substituent positions and electronic environments, and mass spectrometry (electron ionization) to validate molecular weight . For example, in analogous methanone derivatives, ¹H NMR chemical shifts for dimethylamino groups appear near δ 3.0–3.1 ppm due to electron-donating effects .

Q. How can synthetic routes to this compound be optimized for higher yields?

  • Methodology : Compare Friedel-Crafts acylation vs. Suzuki-Miyaura coupling strategies. For example, Friedel-Crafts reactions using AlCl₃ as a catalyst may yield 60–70% under reflux conditions, but impurities from polyacylation require chromatographic purification. Alternative Pd-catalyzed cross-coupling with pre-functionalized cycloheptatrienyl boronic acids could improve regioselectivity .

Q. What computational methods are suitable for predicting its electronic properties?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and charge distribution. For related compounds, HOMO levels localized on the cycloheptatrienyl ring suggest potential for electron-transfer reactions .

Advanced Research Questions

Q. How does polymorphism affect its mechanochromic luminescence?

  • Methodology : Investigate solid-state luminescence by preparing polymorphs via solvent recrystallization (e.g., dichloromethane vs. ethanol). In similar AIE-active methanones, green-emitting (λem = 520 nm) and blue-emitting (λem = 460 nm) polymorphs show distinct π-stacking arrangements, verified via X-ray diffraction .

Q. What experimental designs resolve contradictions in reported bioactivity data?

  • Methodology : Address variability in IC50 values (e.g., tubulin inhibition) by standardizing assay conditions:

  • Use synchronized cell lines (e.g., HeLa) to minimize cell cycle phase variability.
  • Include positive controls (e.g., colchicine) and validate via dose-response curves .
  • Reconcile discrepancies by testing metabolite stability (e.g., CYP450-mediated degradation) .

Q. How can its photostability be improved for optoelectronic applications?

  • Methodology : Introduce steric hindrance via substituents (e.g., methyl groups on the cycloheptatrienyl ring) to reduce π-π stacking and exciton quenching. For example, derivatives with 2,6-dimethyl substitution show 30% longer fluorescence lifetimes in thin films .

Contradictions and Mitigation Strategies

  • Bioactivity Variability : Conflicting IC50 values in tubulin assays may arise from differences in cell permeability. Mitigate by measuring intracellular concentrations via LC-MS .
  • Spectral Shifts in Polymorphs : Mechanochromic luminescence discrepancies can be resolved by correlating emission spectra with X-ray-derived packing modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone
Reactant of Route 2
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Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone

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